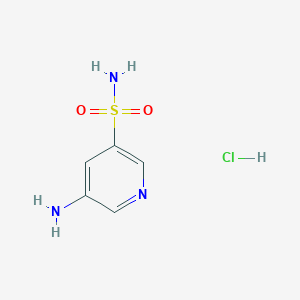

5-Aminopyridine-3-sulfonamide hcl

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Aminopyridine-3-sulfonamide hydrochloride is a chemical compound with the CAS Number: 2230802-66-9 . It has a molecular weight of 209.66 . This compound is used in scientific research and offers a wide range of applications, from studying biological processes to developing new drugs.

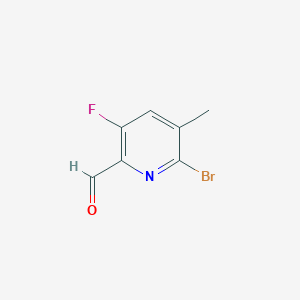

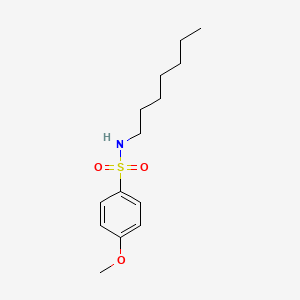

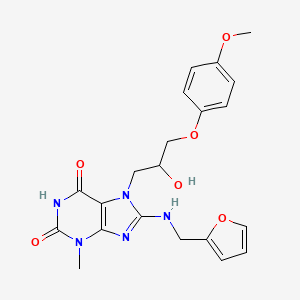

Molecular Structure Analysis

The Inchi Code for 5-Aminopyridine-3-sulfonamide hydrochloride is 1S/C5H7N3O2S.ClH/c6-4-1-5(3-8-2-4)11(7,9)10;/h1-3H,6H2,(H2,7,9,10);1H . This indicates the molecular structure of the compound.

Physical And Chemical Properties Analysis

5-Aminopyridine-3-sulfonamide hydrochloride is a powder that is stored at room temperature .

Wissenschaftliche Forschungsanwendungen

Inhibition of Carbonic Anhydrase Isoenzymes

5-Aminopyridine-3-sulfonamide HCl and its derivatives show promise in inhibiting human carbonic anhydrase isoenzymes, which are important in various physiological functions. Studies have demonstrated their effectiveness in inhibiting isoenzymes such as hCA I and II, as well as the cancer-related CA IX and CA XII isozymes. This inhibition suggests potential applications in medical therapies, particularly in targeting tumor-associated enzymes (Yenikaya et al., 2011); (Casey et al., 2004).

Antibacterial and Antibiotic Detection

Compounds related to this compound have been used in developing sensitive enzyme-linked immunosorbent assays (ELISAs) for detecting sulfonamide antibiotics in food products like milk. This indicates their utility in food safety and veterinary drug monitoring (Adrián et al., 2009).

Treatment of Inflammatory Bowel Disease

A study involving sulfasalazine, which includes a pyridine-containing sulfonamide, revealed its effectiveness in treating inflammatory bowel disease. This drug is reductively cleaved in the lower bowel, releasing 5-aminosalicylic acid (5-ASA), suggesting the therapeutic potential of this compound in similar conditions (Brown et al., 1983).

Environmental and Food Safety Applications

This compound derivatives have been applied in the magnetic solid-phase extraction of sulfonamides from water and milk samples, suggesting their use in environmental monitoring and ensuring food safety (Tolmacheva et al., 2016).

Pharmaceutical Drug Synthesis

The synthesis and complexation of 4-Aminopyridine derivatives, a category to which this compound belongs, have been explored for pharmaceutical applications. These derivatives are used as antibiotics, indicating the relevance of this compound in drug development (Orie et al., 2021).

Safety and Hazards

The safety information for 5-Aminopyridine-3-sulfonamide hydrochloride indicates that it has several hazard statements including H302, H315, H319, H335 . These statements suggest that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Wirkmechanismus

Target of Action

5-Aminopyridine-3-sulfonamide HCl is a sulfonamide derivative . Sulfonamides are known to target bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and multiplication .

Mode of Action

The compound acts as a competitive inhibitor of dihydropteroate synthetase . It mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme, thereby blocking its active site . This prevents the enzyme from catalyzing the conversion of PABA to dihydropteroate, a key step in the synthesis of folic acid . As a result, bacterial growth is inhibited due to the lack of folic acid .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the folic acid synthesis pathway . By inhibiting dihydropteroate synthetase, the compound disrupts the production of dihydropteroate and, subsequently, folic acid . This leads to a deficiency of folic acid, which is necessary for the synthesis of nucleic acids and proteins, thereby inhibiting bacterial growth .

Pharmacokinetics

They are readily absorbed orally and widely distributed throughout all tissues . High levels are achieved in pleural, peritoneal, synovial, and ocular fluids . Parenteral administration is difficult, as the soluble sulfonamide salts are highly alkaline and irritating to the tissues .

Result of Action

The inhibition of folic acid synthesis by this compound leads to a deficiency of nucleic acids and proteins in bacteria, which are essential for their growth and multiplication . This results in the inhibition of bacterial growth .

Action Environment

The action of this compound, like other sulfonamides, can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which in turn can influence its absorption and distribution . Additionally, the presence of other substances, such as food or other drugs, can also affect the absorption and efficacy of the compound .

Biochemische Analyse

Biochemical Properties

It is known that aminopyridines, a class of compounds to which 5-Aminopyridine-3-sulfonamide hydrochloride belongs, have been extensively studied due to their interesting biological activities .

Cellular Effects

It is known that aminopyridines can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

It is known that high doses of aminopyridines can increase the risk of seizures .

Eigenschaften

IUPAC Name |

5-aminopyridine-3-sulfonamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2S.ClH/c6-4-1-5(3-8-2-4)11(7,9)10;/h1-3H,6H2,(H2,7,9,10);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VERXHNMCWBPJNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1S(=O)(=O)N)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-2-pyrimidinamine](/img/structure/B2959432.png)

![2-(2-chlorophenyl)-N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2959446.png)

![9-(2,4-dimethylphenyl)-1-methyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2959447.png)